(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Overview
Description
Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Synthesis Analysis
The synthesis of quinoxaline derivatives has seen significant advancements in recent years. Various sustainable protocols for the construction of C–C, C–O/C–S, and C–N/C–P bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, as the latter provide an environmentally benign synthetic route in organic chemistry .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can vary widely. In general, the quinoxaline moiety is not planar as there is a dihedral angle between the constituent rings . In the crystal, C—H O hydrogen bonds form helical chains about the crystallographic 21 screw axis in the b-axis direction .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . These reactions mainly cover methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .Scientific Research Applications
-
Pharmacological and Biological Properties
-
Organic Synthesis
- Quinoxaline derivatives are useful intermediate products in organic synthesis .
- A new 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone (compound 3) was synthesized .
- The Z, E -isomerism of compound 3 was investigated by DFT calculations .
- According to the ADME results, compound 3 is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
-
Direct C–H Multifunctionalization
- The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .
- This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .
-
Antimicrobial Evaluation
- The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
- They have been used in the synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .
- A new ecofriendly methodology has been developed for the synthesis of [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one .
- The compounds were tested on different bacterial species (two S. aureus strains, three P. aeruginosa strains, K. pneumonia), and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .
-
Transition Metal-Free C-3 Functionalization
- Transition metal-free C-3 functionalization of quinoxalin-2 (1H)-ones has recently emerged as a modern sustainable protocol .
- C-3 functionalized quinoxalin-2 (1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .
- Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1H)-ones were developed .
-
Versatile Pharmacology
-
Antimicrobial Evaluation
- The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
- They have been used in the synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .
- A new ecofriendly methodology has been developed for the synthesis of [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one .
- The compounds were tested on different bacterial species (two S. aureus strains, three P. aeruginosa strains, K. pneumonia), and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .
-
Transition Metal-Free C-3 Functionalization
- Transition metal-free C-3 functionalization of quinoxalin-2 (1H)-ones has recently emerged as a modern sustainable protocol .
- C-3 functionalized quinoxalin-2 (1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .
- Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1H)-ones were developed .
-
Versatile Pharmacology
Future Directions
The future development of quinoxaline derivatives is expected to include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas . This is expected to contribute to the development of green and sustainable reaction methods for quinoxaline derivatives with applications in materials chemistry and pharmacology .
properties
IUPAC Name |
(6aR)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)C(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.